molecular formula C9H8ClNS B1629687 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile CAS No. 947701-13-5

2-(3-Chloro-4-(methylthio)phenyl)acetonitrile

Cat. No. B1629687
CAS RN: 947701-13-5
M. Wt: 197.69 g/mol
InChI Key: ITERPGPLGAMSND-UHFFFAOYSA-N
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Description

“2-(3-Chloro-4-(methylthio)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H8ClNS and a molecular weight of 197.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-(methylthio)phenyl)acetonitrile” consists of a phenyl ring substituted with a methylthio group and a chloro group, and an acetonitrile group .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Chloro-4-(methylthio)phenyl)acetonitrile” is 197.68 . Further physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved information.

Scientific Research Applications

Potassium Modified La-Mg Mixed Oxide Catalysts

A study by Molleti and Yadav (2017) highlighted the development of a novel catalyst potassium promoted lanthanum-magnesium oxide for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a precursor in the pharmaceutical industry for non-steroidal anti-inflammatory drugs such as Ketoprofen, Ibuprofen, and Naproxen. This demonstrates the significance of acetonitrile derivatives in medicinal chemistry and drug development (Molleti & Yadav, 2017).

Ligand Exchange and Solvent Participation

Research by Riesgo et al. (2001) on diimine ligand exchange in Cu(I) complexes in acetonitrile and chloroform solutions provides insight into the behavior of metal complexes in different solvents. Understanding these interactions is crucial for the development of new catalytic systems and the synthesis of complex molecules (Riesgo et al., 2001).

Synthesis of Pyridine and Fused Pyridine Derivatives

Al-Issa (2012) investigated the synthesis of a series of pyridine carbonitriles, demonstrating the versatility of acetonitrile derivatives in synthesizing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Al-Issa, 2012).

properties

IUPAC Name

2-(3-chloro-4-methylsulfanylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITERPGPLGAMSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648500
Record name [3-Chloro-4-(methylsulfanyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-(methylthio)phenyl)acetonitrile

CAS RN

947701-13-5
Record name [3-Chloro-4-(methylsulfanyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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